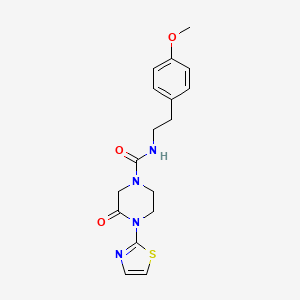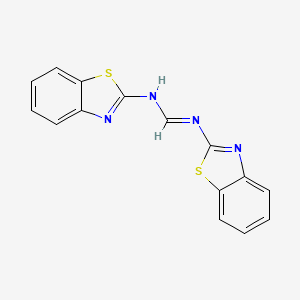
N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which “N,N’-bis(1,3-benzothiazol-2-yl)imidoformamide” is likely a part of, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
N,N'-bis(1,3-benzothiazol-2-yl)imidoformamide derivatives have been synthesized and evaluated for pharmacological properties. For instance, a study focused on the synthesis of 1,3-benzothiazol-2-yl benzamides and their anticonvulsant and neurotoxicity evaluation. The study found that the majority of these compounds were active in certain screens and showed decreased immobility time without neurotoxicity or liver toxicity (Rana et al., 2008).
Diuretic Activity
Compounds derived from this compound have been studied for their diuretic activity. A series of such compounds were synthesized and tested in vivo for their diuretic properties, with some showing promising results (Yar & Ansari, 2009).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of this compound derivatives. A study on the synthesis and characterizations of triazine derivatives showed that these compounds had antimicrobial activity against various strains of Gram-positive and Gram-negative bacteria (Patel & Baldaniya, 2016).
Polymorphism and Crystallography
The polymorphism and crystallography of bis(1,3-benzothiazol-2-yl) derivatives have also been explored. A study on bis(benzothiazol-2-yl)trithiocarbonate, closely related to this compound, revealed two visually distinguishable polymorphs with different kinds of intra- and intermolecular interactions (Kafuta et al., 2020).
Fluorescence and Biological Activities
Novel derivatives exhibiting fluorescence and biological activities have been synthesized, including pyrido[2,1-b]benzothiazole and pyrido[2,1-b]benzoimidazole derivatives. These compounds showed remarkable fluorescence properties and were evaluated for antimicrobial and antiviral activities (Azzam et al., 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities .
Mode of Action
It is known that benzothiazole derivatives interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Benzothiazole derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
It is reported that synthesized benzothiazole derivatives exhibit good pharmacokinetic properties with good oral absorption percentage in the tolerable range of 65–100% .
Result of Action
Benzothiazole derivatives are known to manifest profound antimicrobial activity .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, potentially disrupting their normal functions .
Cellular Effects
The cellular effects of (E)-N,N’-BIS(1,3-BENZOTHIAZOL-2-YL)METHANIMIDAMIDE are not fully known. Benzothiazole derivatives have been found to have inhibitory effects on M. tuberculosis . This suggests that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-N,N’-BIS(1,3-BENZOTHIAZOL-2-YL)METHANIMIDAMIDE is not fully understood. Benzothiazole derivatives have been found to inhibit the growth of M. tuberculosis . This suggests that they may exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N,N'-bis(1,3-benzothiazol-2-yl)methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4S2/c1-3-7-12-10(5-1)18-14(20-12)16-9-17-15-19-11-6-2-4-8-13(11)21-15/h1-9H,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPRVEVKPSHDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC=NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/C=N/C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2563911.png)
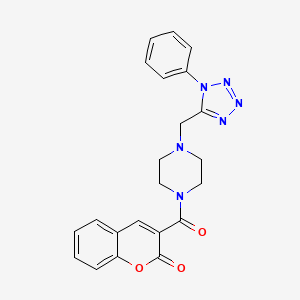
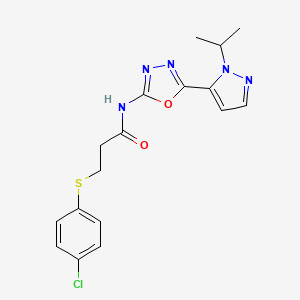


![ethyl 2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2563918.png)
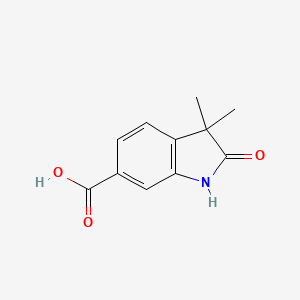
![6-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-ethyl-3-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2563920.png)
![Methyl 3-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2563924.png)
![6-cyclopropyl-3-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2563926.png)
![1-[4-(9-Oxa-1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2563927.png)
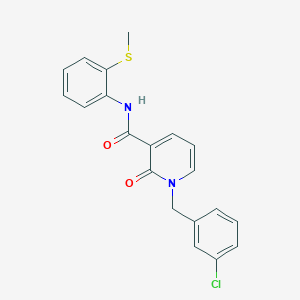
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2563930.png)
